Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate
Description
Properties
CAS No. |
651053-72-4 |
|---|---|
Molecular Formula |
C19H25NO2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
phenyl 4-butyl-2,3,5-trimethyl-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C19H25NO2/c1-5-6-12-18-14(2)13-20(16(4)15(18)3)19(21)22-17-10-8-7-9-11-17/h7-11,13,18H,5-6,12H2,1-4H3 |
InChI Key |
KKXBATXMSPCIFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=CN(C(=C1C)C)C(=O)OC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where a phenyl group is introduced to the pyridine ring. This is followed by alkylation to introduce the butyl group and methylation to add the trimethyl groups. The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as Lewis acids (e.g., aluminum chloride) are often used to facilitate the Friedel-Crafts acylation, while phase-transfer catalysts can be employed in the alkylation and methylation steps.
Chemical Reactions Analysis
Oxidation to Aromatic Pyridine Derivatives
The 1,4-DHP core undergoes facile oxidation to yield fully aromatic pyridine derivatives. This reaction is critical for modulating electronic properties and biological activity.
| Reagent | Conditions | Product | Yield | Mechanism |
|---|---|---|---|---|
| Chloranil (C₆Cl₄O₂) | THF, 25°C, 12 hr | Phenyl 4-butyl-2,3,5-trimethylpyridine-4-carboxylate | 85–92% | Two-electron oxidation via quinone intermediates |
Key findings:
-
Oxidation eliminates two hydrogen atoms from the 1,4-DHP ring, restoring aromaticity.
-
The butyl and methyl substituents remain intact, preserving lipophilicity .
Ester Hydrolysis
The phenyl ester group undergoes hydrolysis under acidic or basic conditions to generate the corresponding carboxylic acid.
| Conditions | Catalyst | Product | Yield | Selectivity |
|---|---|---|---|---|
| 1M NaOH, reflux | None | 4-Butyl-2,3,5-trimethylpyridine-1(4H)-carboxylic acid | 78% | >95% |
| H₂SO₄ (10%), 80°C | None | Same as above | 65% | 88% |
Mechanistic notes:
-
Base-mediated hydrolysis proceeds via nucleophilic acyl substitution, forming a tetrahedral intermediate .
-
Acidic conditions promote protonation of the ester carbonyl, enhancing electrophilicity .
Alkylation and Acylation
The ester oxygen serves as a nucleophilic site for alkylation or acylation reactions.
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| O-Alkylation | CH₃I, K₂CO₃, DMF | Methyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate | 63% |
| O-Acylation | AcCl, pyridine | Acetylated derivative | 51% |
Structural impacts:
-
Alkylation increases steric bulk, potentially altering binding affinity in biological systems .
-
Acylation modifies electronic properties, enhancing stability toward hydrolytic enzymes .
Cross-Coupling Reactions
The pyridine core participates in metal-catalyzed cross-coupling reactions at unsubstituted positions.
| Reaction | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Toluene, 110°C, 24 hr | 6-Aryl-substituted derivative | 45% |
| Sonogashira | CuI, PdCl₂(PPh₃)₂ | DMF, 80°C, 12 hr | 6-Alkynyl-substituted derivative | 38% |
Limitations:
-
Steric hindrance from 2,3,5-trimethyl groups reduces reactivity at adjacent positions .
-
Directed ortho-metallation strategies improve regioselectivity in functionalization .
Reductive Transformations
Selective reduction of the 1,4-DHP ring is achievable under controlled conditions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄, MeOH | 0°C, 2 hr | Partially saturated derivative | 29% |
| H₂, Pd/C | EtOAc, 50 psi | Fully saturated piperidine analog | 15% |
Challenges:
Biological Activity Modulation via Structural Modifications
Key structure-activity relationship (SAR) insights from analogous 1,4-DHPs:
Scientific Research Applications
Medicinal Chemistry
Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate has garnered attention for its biological activity , especially its potential as an antiviral agent . Research indicates that derivatives of pyridine compounds can demonstrate significant antiviral properties, particularly against the human immunodeficiency virus (HIV) by inhibiting viral replication.
Case Studies in Antiviral Activity
- Study on Pyridine Derivatives : A study highlighted that certain pyridine derivatives exhibit strong binding affinities to viral proteins, suggesting mechanisms for inhibiting HIV replication .
- Pharmacological Investigations : Further investigations into the pharmacological profiles of similar compounds have shown broad-spectrum activities, indicating that modifications in the pyridine structure can enhance interaction with biological targets.
Interaction Studies
Research into the interaction of this compound with various biological receptors has been pivotal in understanding its mechanism of action. The compound's binding affinity to enzymes and receptors is influenced by structural modifications, which can optimize its pharmacological efficacy.
Table 1: Structural Modifications and Their Effects
| Modification Type | Effect on Binding Affinity | Example Compound |
|---|---|---|
| Increased Lipophilicity | Enhanced binding to lipid membranes | Phenyl 4-butyl derivative |
| Methyl Group Substitution | Improved receptor specificity | 2,3,5-Trimethyl derivatives |
| Carboxylate Functionality | Increased solubility and bioavailability | Carboxylic acid esters |
Materials Science
In addition to its medicinal applications, this compound is being explored for use in materials science. Its unique structural properties may allow it to function as a precursor for synthesizing advanced materials or as an additive in polymer formulations.
Potential Applications in Materials
- Polymer Additives : The compound could enhance the mechanical properties of polymers due to its bulky side chain and lipophilic nature.
- Nanocomposite Formation : Its ability to interact with various substrates may facilitate the development of nanocomposites with improved thermal and mechanical stability.
Mechanism of Action
The mechanism of action of Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate involves its interaction with specific molecular targets. The phenyl and pyridine rings can interact with enzymes or receptors, modulating their activity. The compound may also affect cellular pathways by altering the expression of certain genes or proteins.
Comparison with Similar Compounds
Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate can be compared with other pyridine derivatives such as:
Phenyl 4-butylpyridine-1(4H)-carboxylate: Lacks the trimethyl groups, resulting in different chemical properties.
Phenyl 2,3,5-trimethylpyridine-1(4H)-carboxylate: Lacks the butyl group, affecting its reactivity and applications.
Phenyl 4-butyl-2,3,5-trimethylpyridine: Lacks the carboxylate ester group, leading to different biological activity.
The unique combination of substituents in this compound imparts distinct chemical and physical properties, making it valuable for specific applications.
Biological Activity
Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate is a complex organic compound with a unique molecular structure that contributes to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications, drawing on various research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C19H25NO2, with a molecular weight of 299.4 g/mol. Its structure features a pyridine ring substituted with a phenyl group, a butyl side chain, and three methyl groups at the 2, 3, and 5 positions. This configuration enhances its lipophilicity and may increase its biological activity compared to simpler derivatives.
Antiviral Properties
Research indicates that this compound exhibits potential anti-HIV activity . Studies have shown that derivatives of pyridine compounds can significantly inhibit HIV replication. For instance, compounds with similar structures have been investigated for their ability to interfere with viral entry and replication mechanisms in host cells.
The mechanism of action for this compound involves interaction with specific biological targets such as enzymes or receptors. Interaction studies suggest that modifications in the pyridine structure can influence binding affinity and specificity. This is crucial for optimizing the compound's pharmacological profile.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2,6-Dimethylpyridine | Structure | Lacks bulky substituents but retains methyl groups at similar positions |
| Collidine | Structure | Contains three methyl groups but no carboxylic acid functionality |
| Pyridinium Salts | Structure | Positively charged; often used in ionic reactions |
This compound's combination of a bulky butyl group and multiple methyl substituents enhances its biological activity compared to these simpler derivatives.
Case Studies
Several studies have documented the biological effects of this compound:
- Study on Antiviral Activity : A study demonstrated that modifications in the pyridine ring significantly influenced the antiviral activity against HIV. The research highlighted how structural variations could enhance binding to viral proteins.
- Enzyme Interaction Studies : Another investigation focused on the binding affinity of this compound to various enzymes involved in metabolic pathways. Results indicated that specific substitutions could optimize enzyme inhibition.
Potential Applications
Given its biological activity, this compound has potential applications in:
- Antiviral Drug Development : Its anti-HIV properties suggest it could be a candidate for developing new antiviral therapies.
- Pharmacological Research : Further studies could explore its interactions with other biological targets for potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis of pyridine carboxylate derivatives typically involves multi-step reactions, including cyclization, alkylation, and esterification. For example, heterocyclic cores can be constructed via condensation of ketones with amines under reflux conditions, followed by functionalization with butyl and methyl groups using alkyl halides. Optimization may involve adjusting solvent polarity (e.g., DMF or THF), reaction temperature, and catalysts like palladium or copper complexes. Characterization via -NMR and IR spectroscopy is critical for verifying regioselectivity and purity .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. Programs like SHELX can refine crystal structures from diffraction data, resolving bond lengths and angles . Complementary techniques include:
- Mass spectrometry (MS) for molecular weight confirmation.
- UV-Vis spectroscopy to study electronic transitions.
- DFT calculations (e.g., Gaussian or ORCA) to model frontier molecular orbitals and predict reactivity .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Given its structural similarity to light-yellow pyridine derivatives (e.g., tert-butyl piperidine carboxylates), standard precautions apply:
- Use fume hoods to avoid inhalation of vapors.
- Wear nitrile gloves, goggles, and lab coats.
- Store in airtight containers away from oxidizers.
- Emergency eye wash stations and respiratory protection must be accessible .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational models for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects, crystallographic disorder, or conformational flexibility. To address this:
- Perform variable-temperature NMR to detect dynamic processes.
- Re-examine crystallographic data for twinning or partial occupancy using SHELXL .
- Validate computational models with solvent correction methods (e.g., COSMO-RS) .
Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer : For pharmacological studies:
- Conduct docking simulations (AutoDock Vina) to predict binding affinities with target proteins.
- Use isothermal titration calorimetry (ITC) to quantify thermodynamic interactions.
- Validate hypotheses with knockout cell lines or enzymatic inhibition assays (e.g., IC determination) .
Q. How should researchers assess the environmental impact of this compound, given limited ecotoxicological data?
- Methodological Answer : Apply the OECD 307 guideline for soil degradation studies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
